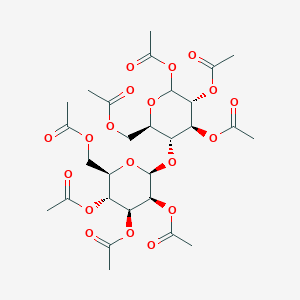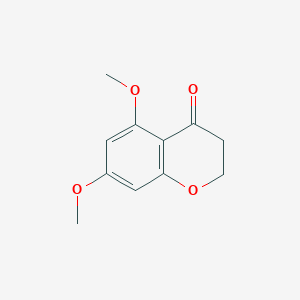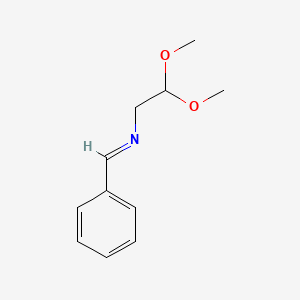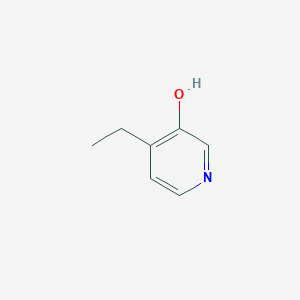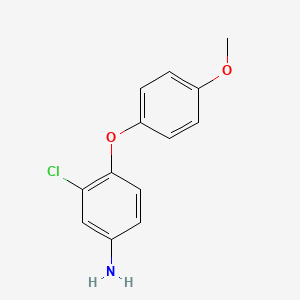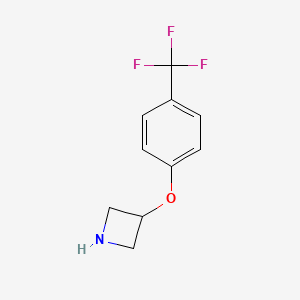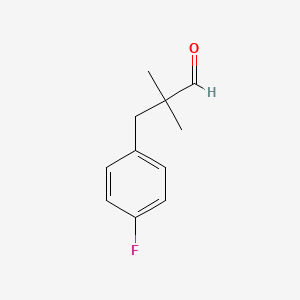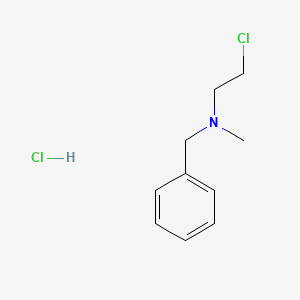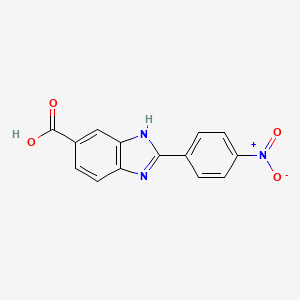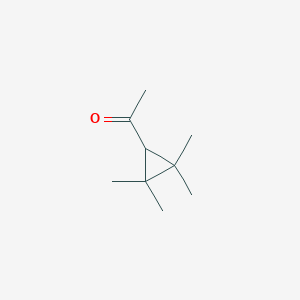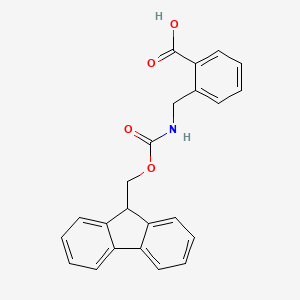
Fmoc-(2-aminomethyl) benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(2-aminomethyl) benzoic acid, also known as 9-fluorenylmethoxycarbonyl-(2-aminomethyl) benzoic acid, is a derivative of benzoic acid. It is widely used in the field of peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound has the molecular formula C23H19NO4 and a molecular weight of 373.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-aminomethyl) benzoic acid typically involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. One common method involves reacting 2-aminomethyl benzoic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino group of the benzoic acid derivative, and the reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2-aminomethyl) benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Sodium Bicarbonate: Used as a base in the protection reaction with Fmoc-Cl.
Major Products Formed
Free Amine: Formed after the removal of the Fmoc group.
Fmoc-Protected Amino Acid: The primary product used in peptide synthesis.
Scientific Research Applications
Fmoc-(2-aminomethyl) benzoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: It serves as a protecting group for amino acids during the synthesis of peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of Fmoc-(2-aminomethyl) benzoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed by treatment with a base such as piperidine, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(4-aminomethyl) benzoic acid: Another Fmoc-protected benzoic acid derivative used in peptide synthesis.
Fmoc-(3-aminomethyl) benzoic acid: Similar in structure and function to Fmoc-(2-aminomethyl) benzoic acid.
Uniqueness
This compound is unique due to its specific position of the aminomethyl group on the benzoic acid ring, which can influence the reactivity and properties of the compound in peptide synthesis .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFVZKLOMMGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
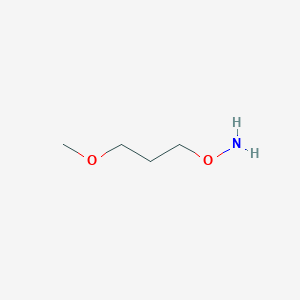
![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
